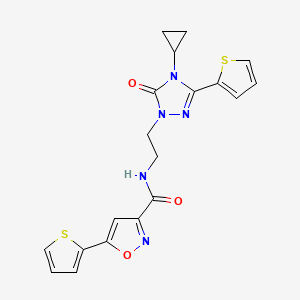

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S2/c25-18(13-11-14(27-22-13)15-3-1-9-28-15)20-7-8-23-19(26)24(12-5-6-12)17(21-23)16-4-2-10-29-16/h1-4,9-12H,5-8H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELGVLIJXUTTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=NOC(=C3)C4=CC=CS4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Triazole Ring : Known for its biological activity, particularly in pharmaceuticals.

- Cyclopropyl and Thiophene Moieties : These groups enhance the compound's pharmacological properties.

The molecular formula is , with a molecular weight of approximately 428.6 g/mol .

Biological Activity Overview

This compound exhibits significant biological activity across various domains:

Antimicrobial Activity

Research indicates that compounds with triazole rings often demonstrate antifungal properties. This compound has shown effectiveness against several pathogens, suggesting potential applications in treating infections .

Anticancer Properties

Preliminary studies suggest that this compound may inhibit enzymes involved in cell proliferation, indicating potential anticancer effects. Its unique structure allows it to interact selectively with molecular targets involved in tumor growth .

Anti-inflammatory Effects

The compound may modulate pathways related to inflammation. Its ability to influence specific receptors and enzymes could lead to therapeutic applications in managing inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cell proliferation and inflammation.

- Receptor Binding : It can bind to receptors involved in signaling pathways, altering their activity and influencing cellular responses .

Research Findings and Case Studies

Several studies have investigated the pharmacological profile of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-(thiophen-2-y) isoxazole -3-carboxamide:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant antifungal activity against Candida species. |

| Study B | Anticancer Activity | Inhibited proliferation of breast cancer cells in vitro. |

| Study C | Anti-inflammatory Properties | Reduced cytokine levels in an animal model of inflammation. |

Synthesis and Structural Comparisons

The synthesis of this compound typically involves multi-step organic synthesis techniques that require precise control of reaction conditions to ensure high yields and purity .

Comparative analysis with similar compounds reveals unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-{2-[4-cyclopropyl-5-oxo...} | C_{21}H_{24}N_{4}O_{2}S_{2} | Contains thiophene rings enhancing biological interactions |

| 1,3-bis(1H-triazol) | C_{6}H_{6}N_{6} | Simpler structure; lacks complex substituents |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole and isoxazole structures exhibit significant antimicrobial properties. The presence of the triazole ring is particularly associated with antifungal activity. Studies have shown that derivatives similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-(thiophen-2-yl)isoxazole have displayed efficacy against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Several studies have explored the synthesis of similar compounds that demonstrate significant cytotoxicity against various cancer cell lines. For example, related triazole derivatives have been reported to inhibit tumor growth in vitro and in vivo models . The mechanisms often involve interference with DNA synthesis or cell cycle regulation.

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of triazole derivatives. Some studies indicate that these compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis or other inflammatory diseases .

Synthesis Methodology

The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-(thiophen-2-yl)isoxazole involves several steps:

- Formation of the Triazole Ring : Typically achieved through cyclization reactions involving hydrazines or other nitrogen-containing compounds.

- Isoxazole Synthesis : This can be accomplished via condensation reactions involving α-haloketones and hydroxylamine derivatives.

- Final Coupling Reaction : The final product is obtained through coupling reactions between the synthesized triazole and isoxazole components.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of triazole derivatives for their antimicrobial activity against clinical isolates of bacteria and fungi. Results indicated that compounds with similar structures to N-(2-(4-cyclopropyl-5-oxo...) exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In another investigation, a library of isoxazole-containing compounds was screened against several cancer cell lines. The results demonstrated that certain derivatives led to a significant reduction in cell viability, suggesting that modifications to the structure could enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide?

- Methodology : The compound’s core structure (triazole and isoxazole rings) suggests cyclocondensation reactions as a primary route. For example, triazolone derivatives are synthesized via refluxing thiophene-containing precursors with hydrazine derivatives in ethanol, followed by purification via recrystallization (e.g., 76% yield for similar triazole-thiophene hybrids) . Key steps include controlling reaction time (7–20 hours) and using catalysts like acetic acid/sodium acetate to enhance regioselectivity .

- Validation : Confirm intermediates via TLC and characterize final products using FT-IR (C=O at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹) and ¹H/¹³C-NMR (thiophene protons at δ 6.8–7.5 ppm) .

Q. How do spectral techniques resolve structural ambiguities in this compound?

- Methodology : Use complementary spectroscopy:

- ¹H-NMR : Differentiate triazolone NH protons (δ 10–12 ppm) from isoxazole CH (δ 6.0–6.5 ppm) .

- ¹³C-NMR : Identify carbonyl carbons (C=O at ~165–175 ppm) and thiophene carbons (C-S-C at ~125–135 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., M⁺ at m/z ~500–550) and fragmentation patterns (e.g., loss of cyclopropyl or thiophene groups) .

Q. What solvent systems are effective for recrystallization and purity assessment?

- Methodology : Ethanol/water (4:1 v/v) or DMF/H₂O mixtures are optimal for recrystallizing polar heterocycles like triazolones, yielding high-purity crystals (melting points: 160–204°C) . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with >98% area under the curve .

Advanced Research Questions

Q. How can computational modeling predict the compound’s regioselectivity in triazole ring formation?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during cyclocondensation. For example, thiophene’s electron-rich nature directs nucleophilic attack to the 3-position of the triazole ring, minimizing steric clashes with the cyclopropyl group .

- Validation : Compare computed NMR shifts (<2 ppm deviation) and IR vibrational modes with experimental data .

Q. What strategies address contradictions between theoretical and experimental elemental analysis data?

- Case Study : In similar compounds, discrepancies in carbon/nitrogen content (e.g., 69.48% C observed vs. 68.20% calculated) arise from incomplete combustion or hygroscopic intermediates . Mitigate via:

- Microanalysis : Repeat under inert atmosphere (argon) with longer combustion times.

- X-ray Crystallography : Resolve structural ambiguities (e.g., hydrate formation) .

Q. How to design structure-activity relationship (SAR) studies for biological activity optimization?

- Methodology :

- Substitution Patterns : Replace thiophene with pyridine (electron-deficient) to assess π-stacking interactions .

- In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization (IC₅₀ determination) .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. What are the challenges in scaling up the synthesis under continuous-flow conditions?

- Methodology : Adapt batch protocols (e.g., reflux in ethanol) to flow chemistry by optimizing:

- Residence Time : 20–30 minutes at 80°C (vs. 7 hours in batch) .

- Mixing Efficiency : Use staggered herringbone micromixers to prevent triazole ring decomposition .

- Monitoring : In-line IR spectroscopy tracks intermediate formation (e.g., hydrazone ↔ triazole tautomerism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.